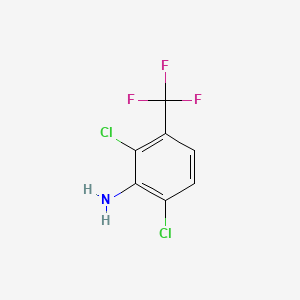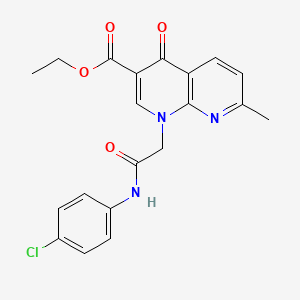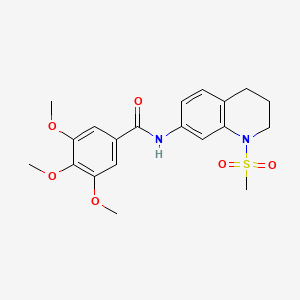
2,6-Dichloro-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
“2,6-Dichloro-3-(trifluoromethyl)aniline” is a nitrogen compound that is useful in organic synthesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
The synthesis of “this compound” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material and subjected to halogenation reaction and ammoniation reaction . This process results in a high conversion rate at moderate reaction conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include halogenation and ammoniation . The starting material, p-Chlorobenzotrifluoride, undergoes these reactions to form the desired product .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a molecular weight of 230.02 .Applications De Recherche Scientifique
Synthesis and Application in Pesticides and Herbicides
2,6-Dichloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of efficient and low-toxic pesticides and new herbicides. Various methods of preparing this intermediate have been explored, emphasizing its significance in agricultural chemistry (Zhou Li-shan, 2002).
Methodology in Synthesis
Use in Nonlinear Optics (NLO) Materials
Studies on 4-chloro-3-(trifluoromethyl)aniline and similar compounds have revealed their potential utility in nonlinear optics materials. The research highlights the effects of substituents on vibrational spectra and the molecular structural and electronic properties crucial for NLO applications (B. Revathi et al., 2017).
Vibrational Spectroscopy and Quantum Chemical Studies
Extensive vibrational spectroscopic and quantum chemical studies on compounds related to this compound, such as 2-(trifluoromethyl)aniline, have been conducted. These studies provide insights into the vibrational, structural, thermodynamic, and electronic characteristics of these compounds, which are fundamental for various chemical applications (V. Arjunan et al., 2011).
Applications in Fluorescence and Sensing
The compound has been explored for its applications in fluorescence. Certain derivatives, such as 2,6-bis(arylsulfonyl)anilines, exhibit high fluorescence emissions and can act as fluorescent scaffolds, potentially useful in sensing and material sciences (Teruo Beppu et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in the production of pesticides , suggesting that its targets could be enzymes or proteins essential for the survival of pests.
Mode of Action
As an intermediate in pesticide production , it may interact with its targets, leading to inhibition of essential biological processes in pests
Biochemical Pathways
Given its use in pesticide production , it’s plausible that it affects pathways crucial for pest survival, leading to their eradication. More detailed studies are required to identify these pathways and their downstream effects.
Result of Action
As an intermediate in pesticide production , it’s likely that its action results in the disruption of essential biological processes in pests, leading to their death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere . Moreover, exposure levels and the presence of other chemicals can affect its action
Propriétés
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCROTQPQZXJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime](/img/structure/B2452434.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)


![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)